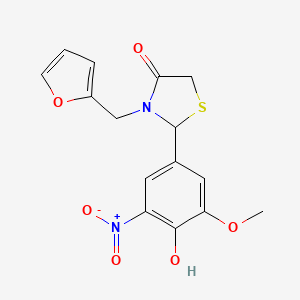

3-(Furan-2-ylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

3-(furan-2-ylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O6S/c1-22-12-6-9(5-11(14(12)19)17(20)21)15-16(13(18)8-24-15)7-10-3-2-4-23-10/h2-6,15,19H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZTWMBUCBKSKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)[N+](=O)[O-])C2N(C(=O)CS2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-ylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one typically involves the reaction of a furan-2-ylmethyl derivative with a 4-hydroxy-3-methoxy-5-nitrobenzaldehyde in the presence of a thiazolidinone precursor. Common reaction conditions include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as piperidine or triethylamine, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the hydroxyl group.

Reduction: Reduction reactions could target the nitro group, converting it to an amine.

Substitution: Substitution reactions may occur at various positions on the aromatic ring or the thiazolidinone moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride may be used.

Substitution: Reagents like halogens or nucleophiles under appropriate conditions can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a furanone derivative, while reduction could produce an amine-substituted compound.

Scientific Research Applications

The compound 3-(Furan-2-ylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.

Structural Formula

The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives. The compound has demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiazolidinone derivatives, including our compound, against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory activity, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Properties

Thiazolidinones are also recognized for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity

| Compound Name | IC50 (µM) | Inflammatory Model |

|---|---|---|

| 3-(Furan-2-ylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one | 15.2 | LPS-induced inflammation in macrophages |

| Thiazolidinone A | 20.5 | LPS-induced inflammation in macrophages |

| Thiazolidinone B | 18.0 | LPS-induced inflammation in macrophages |

Antioxidant Activity

The antioxidant properties of the compound have been investigated due to its potential to scavenge free radicals and reduce oxidative stress.

Case Study:

In a study conducted on various thiazolidinones, this compound showed a high capacity for DPPH radical scavenging, indicating strong antioxidant activity .

Potential Anticancer Effects

Research into the anticancer properties of thiazolidinones has revealed promising results. The compound has been tested against several cancer cell lines.

Data Table: Anticancer Activity

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, thiazolidinones are known to interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Thiazolidinone Derivatives

Structural and Electronic Comparisons

The following table summarizes key structural features and properties of analogous thiazolidinones:

Key Observations:

- Electronic Effects: The target compound’s nitro group (-NO₂) is a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the thiazolidinone ring compared to compounds with electron-donating groups (e.g., -OCH₃ in Ev8). This may increase reactivity in nucleophilic addition or redox reactions .

- Hydrogen Bonding : The hydroxy (-OH) and methoxy (-OCH₃) groups on the phenyl ring facilitate hydrogen bonding, a feature absent in simpler derivatives like 21a (isopropylphenyl) or Ev16 (ethyl/thioxo). This could improve crystallinity or binding affinity in biological systems .

Crystallographic and Conformational Analysis

- Crystal Packing: In Ev8, the 4-methoxyphenyl and thiadiazole rings form an 88.4° dihedral angle, while the 4-fluorophenyl group is nearly coplanar with the thiazolidinone ring. The target compound’s nitro and hydroxy groups may induce similar torsional strain, affecting crystal packing .

- Conformational Preferences: Thiazolidinones with bulky substituents (e.g., 21a) often adopt pseudo-axial orientations to minimize steric clashes. The target compound’s phenyl group may enforce a specific conformation, influencing its binding mode in biological targets .

Biological Activity

3-(Furan-2-ylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one is a thiazolidinone derivative known for its diverse biological activities. Thiazolidinones are a class of compounds that have garnered attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide an in-depth examination of the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure

The compound's structure can be represented as follows:

1. Anticancer Activity

Research has indicated that thiazolidinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted that compounds with similar structural features demonstrated IC50 values in the micromolar range against breast (MCF-7), lung (A549), and cervical (HeLa) cancer cell lines. The presence of the nitrophenyl group in the compound enhances its anticancer efficacy by inducing apoptosis and inhibiting cell proliferation .

2. Antimicrobial Activity

The compound has shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways. Studies have reported effective inhibition against strains such as Staphylococcus aureus and Candida albicans at low concentrations .

3. Antioxidant Properties

Antioxidant activity is another significant aspect of this compound's profile. The thiazolidinone framework contributes to its ability to scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant capacity was evaluated using the TBARS assay, revealing that certain structural modifications enhance its effectiveness in lipid peroxidation inhibition .

4. Anti-inflammatory Effects

In vitro studies have demonstrated that the compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This activity is crucial for potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is highly influenced by their chemical structure. Modifications at specific positions on the thiazolidinone ring or substituents on the phenyl groups can significantly alter their pharmacological profiles:

- Nitro Group : The presence of a nitro group at the para position enhances anticancer activity.

- Hydroxy and Methoxy Substituents : These groups contribute to increased solubility and bioavailability, affecting overall efficacy.

Case Studies

Several case studies have been published demonstrating the effectiveness of thiazolidinone derivatives:

- Study on Anticancer Activity : A derivative similar to 3-(Furan-2-ylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one exhibited an IC50 value of 0.31 µM against HT-29 colon cancer cells, indicating potent cytotoxicity .

- Antimicrobial Efficacy : A comparative study showed that derivatives with furan moieties had enhanced antimicrobial activity against multidrug-resistant strains compared to their non-furan counterparts .

Q & A

Q. What are the recommended methods for synthesizing 3-(Furan-2-ylmethyl)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3-thiazolidin-4-one, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves a cyclocondensation reaction between a furan-containing aldehyde, a substituted phenylamine, and mercaptoacetic acid. To optimize yields:

- Use a Dean-Stark apparatus to remove water during reflux (toluene or dioxane as solvent) .

- Control reaction temperature (80–100°C) to prevent side reactions like oxidation of the phenolic hydroxy group .

- Purify via recrystallization (acetone or ethanol) and confirm purity using TLC or HPLC.

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : Use FT-IR to confirm functional groups (e.g., C=O at ~1700 cm⁻¹ for the thiazolidinone ring) and UV-Vis to study π→π* transitions in the nitroaryl group .

- NMR : Assign ¹H/¹³C peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the furan and methoxy groups .

- X-ray Diffraction : For solid-state structure determination, grow single crystals via slow evaporation of acetone or DMSO .

Q. What experimental strategies address the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Perform accelerated degradation studies:

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC .

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures and isolate degradation products via column chromatography .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms or electronic interactions in this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to study intramolecular interactions (e.g., hydrogen bonding between the hydroxy and nitro groups) .

- Reaction Pathways : Simulate cyclocondensation transition states using Gaussian or ORCA software to identify rate-limiting steps .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Studies : Test across a wide concentration range (nM–mM) to differentiate therapeutic vs. toxic thresholds .

- Target-Specific Assays : Use enzyme inhibition assays (e.g., COX-2 or β-lactamase) to isolate mechanisms from nonspecific cytotoxicity .

- Meta-Analysis : Compare data across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. How can researchers design experiments to study environmental fate and ecotoxicological impacts of this compound?

- Methodological Answer :

- Environmental Persistence : Use OECD 307 guidelines to assess biodegradability in soil/water systems; quantify half-life via LC-MS .

- Trophic Transfer Studies : Expose model organisms (e.g., Daphnia magna, Arabidopsis) to trace bioaccumulation using radiolabeled compounds .

Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., proteins or DNA)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding affinity (KD) in real time .

- Molecular Docking : Use AutoDock Vina to predict binding modes with active sites; validate via mutagenesis studies .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.